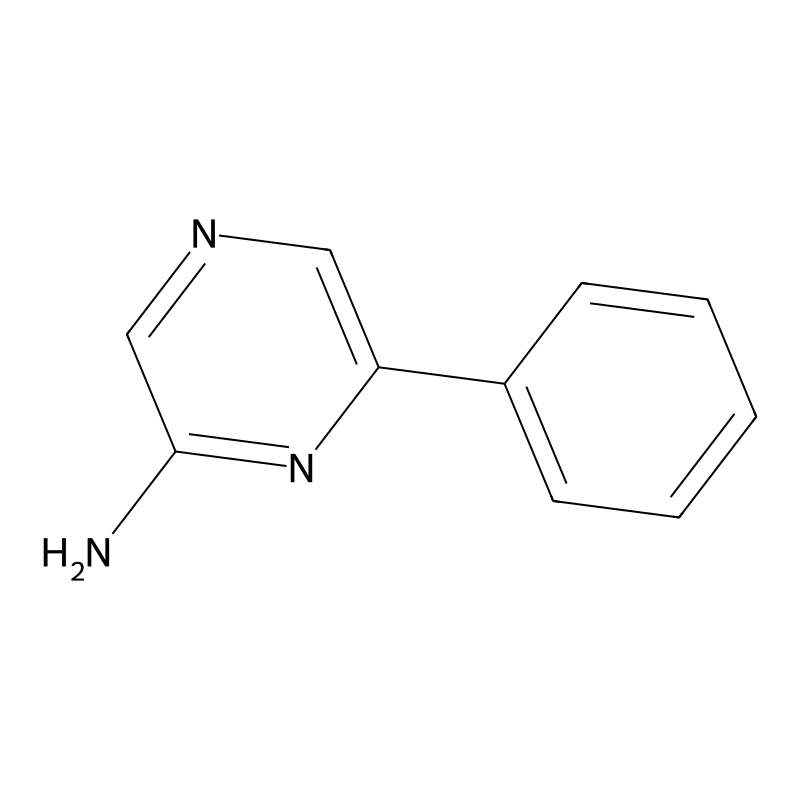6-Phenylpyrazin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
- Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
- Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .
- Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections .
- Its role in cancer therapy involves the development of chitosan-based nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .
- Chitosan also plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses .
- Additionally, chitosan serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .
Pharmaceuticals and Bioactive Molecules
Biomedical Applications
- Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
- It has been found that pyrrolo [1,2-a] pyrazine derivatives had more antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo [2,3-b] pyrazine analogs had more activity on kinase inhibition .
- The action mechanisms of pyrrolopyrazines are not clearly recognized .
- This structure is an attractive scaffold for drug discovery research .
- A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .
- These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Drug Discovery Research
Cancer Treatment
- Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
- Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
- This review provides the recent efficient synthetic methods for the pyrrolopyrazines .
- The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
- Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life .
- These compounds have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Studies show that the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .
Organic Materials
Natural Products
6-Phenylpyrazin-2-amine has the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol. Its chemical structure features a pyrazine ring substituted with a phenyl group and an amino group at specific positions. The compound is known for its crystalline form and is often utilized as a building block in organic synthesis .
- Electrophilic Substitution: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions.
- Cross-Coupling Reactions: It can be involved in coupling reactions with aryl halides using palladium or nickel catalysts, which are common methods for synthesizing complex organic molecules .
- Amide Coupling: The amino group can react with carboxylic acids or acid chlorides to form amides under suitable conditions .
Research indicates that 6-Phenylpyrazin-2-amine exhibits notable biological activities. It has been studied for its potential as an insecticide, particularly against lepidopteran pests, indicating its utility in agricultural applications . Additionally, derivatives of this compound have shown promise as inhibitors of carbonic anhydrase II, which is relevant in the development of treatments for glaucoma and other conditions .
Several synthetic routes have been developed for 6-Phenylpyrazin-2-amine:
- Direct Amination: Starting from pyrazine derivatives, amination can be performed to introduce the amino group.
- Cross-Coupling Techniques: Utilizing boronic acids and aryl halides under palladium catalysis allows for the construction of the phenyl-pyrazine framework .
- Reduction Reactions: Certain precursors can be reduced to yield 6-Phenylpyrazin-2-amine through catalytic hydrogenation or other reducing agents.
The applications of 6-Phenylpyrazin-2-amine are diverse:
- Pharmaceuticals: Its derivatives are explored as potential drugs targeting various biological pathways.
- Agriculture: As an insecticide, it helps manage pest populations effectively.
- Material Science: It serves as a building block for synthesizing novel materials with specific properties.
Interaction studies focus on how 6-Phenylpyrazin-2-amine interacts with biological targets. Research has indicated its role as an inhibitor of carbonic anhydrase II enzymes, which are crucial in physiological processes such as fluid balance and pH regulation. These interactions can lead to therapeutic applications but also necessitate careful evaluation of side effects and toxicity profiles .
Several compounds share structural similarities with 6-Phenylpyrazin-2-amine. Here’s a comparison highlighting its uniqueness:
6-Phenylpyrazin-2-amines' unique positioning of functional groups allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs.








